6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
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Overview
Description
6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is a complex organic compound with significant biological and chemical properties. This compound is part of the bile acid family and plays a crucial role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid involves multiple steps, including the hydroxylation and methylation of precursor molecules. The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as continuous flow reactors and high-pressure systems. These methods ensure high yield and consistency in the production process .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted phenanthrenes .
Scientific Research Applications
6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors in the liver and intestines, influencing bile acid metabolism and cholesterol homeostasis. The molecular targets include nuclear receptors such as FXR (Farnesoid X receptor) and TGR5 (G-protein-coupled bile acid receptor), which regulate gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cholic Acid: Another bile acid with similar structure but different hydroxylation pattern.
Chenodeoxycholic Acid: Similar in structure but with different functional groups.
Deoxycholic Acid: Lacks some hydroxyl groups present in the original compound.
Uniqueness
6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity compared to other bile acids .
Properties
Molecular Formula |
C27H44O4 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
6-[(10R,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |
InChI |
InChI=1S/C27H44O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-24,28-29H,5-14H2,1-4H3,(H,30,31)/t16?,17?,19?,20?,21?,22?,23?,24?,26-,27+/m0/s1 |
InChI Key |
GYJSAWZGYQXRBS-HULKTWDQSA-N |
Isomeric SMILES |
CC(CCCC(C)C(=O)O)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
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